6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid
Description
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected heterocyclic carboxylic acid. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a six-membered oxane (tetrahydropyran) ring substituted with a carboxylic acid and an Fmoc-protected aminomethyl group. Its molecular formula is estimated as C₂₁H₂₁NO₅ (based on structural analogs), with a molecular weight of approximately 367.40 g/mol .
The oxane ring confers conformational rigidity and moderate hydrophobicity, making it useful in designing peptide mimics and bioactive molecules. Its applications span medicinal chemistry, drug discovery, and materials science, particularly in synthesizing peptidomimetics and constrained peptides .
Properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-9-10-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVTIYLRJTXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl (Fmoc) derivative. The Fmoc group is often introduced using fluorenylmethoxycarbonyl chloride and a suitable base. The oxane ring can be constructed through a cyclization reaction, often involving a diol precursor and a dehydrating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the fluorenyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the oxane ring or the carboxylic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation products: Esters, amides, and other carboxylic acid derivatives.
Reduction products: Reduced fluorenyl derivatives and other reduced forms of the compound.
Substitution products: Substituted oxane derivatives and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized as a probe or a reagent for studying biological processes. Its fluorescence properties, due to the fluorenyl group, can be exploited in imaging and detection techniques.
Medicine: The compound has potential applications in drug development. Its structural features may be useful in designing new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical reactivity can be harnessed to create novel materials with enhanced performance.
Mechanism of Action
The mechanism by which 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related Fmoc-protected heterocyclic carboxylic acids:
Key Comparative Insights
Ring Size and Conformational Flexibility
- Oxane (6-membered) : Balances rigidity and flexibility, favoring stable secondary structures in peptides.
- Oxetane (4-membered) : High ring strain increases reactivity and metabolic stability but reduces synthetic accessibility .
- Morpholine : The presence of nitrogen enhances hydrogen bonding, improving solubility in aqueous media .
Hydrophobicity
- Oxane and Cyclopentane Derivatives : Higher lipophilicity (logP ~3.5–4.0) compared to morpholine (logP ~2.8), influencing membrane permeability .
- Spirocyclic Systems : Extreme hydrophobicity (logP >5) limits aqueous solubility but enhances blood-brain barrier penetration .
Research Findings
- Antifungal Activity : Analogous β³-peptides with Fmoc groups show that hydrophobicity and helicity correlate with antifungal potency. Oxane’s larger ring may enhance hydrophobic interactions with fungal membranes compared to oxetane .
- Drug Delivery : Cyclopentane derivatives exhibit superior blood-brain barrier penetration in preclinical models, attributed to their lipophilicity .
- Stability : Oxetane-containing compounds demonstrate prolonged half-lives in plasma due to resistance to enzymatic degradation .
Biological Activity
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a six-membered oxane ring, a carboxylic acid group at position 3, and a side chain containing a modified fluorene moiety. The compound has the molecular formula and a molecular weight of approximately 381.4 g/mol .
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 381.4 g/mol
- Functional Groups :
- Carboxylic acid
- Amine
- Methoxycarbonyl
- Fluorene moiety
This structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, which could be explored for therapeutic applications.
Potential Applications
- Fluorescent Probes : The fluorene component may allow for use in imaging techniques.
- Therapeutic Applications : The compound's ability to interact with proteins and nucleic acids could be harnessed in drug design or delivery systems.
- Biochemical Assays : It may serve as a reagent in biochemical assays due to its reactive functional groups.
Toxicity and Safety
Preliminary assessments indicate that the compound may cause skin and eye irritation . Further toxicological studies are necessary to fully understand its safety profile.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences.
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid | C22H23NO5 | 381.4 g/mol | Carboxylic acid, amine, methoxycarbonyl |
| Similar Compound A | C23H20N2O4 | 388.4 g/mol | Carboxylic acid, amine |
| Similar Compound B | C25H21NO4 | 399.44 g/mol | Carboxylic acid, amine |
The unique combination of functional groups in 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid may lead to distinct reactivity patterns compared to these similar compounds.
Research Findings
While direct studies on this specific compound are sparse, related research has indicated that compounds with similar structural motifs often exhibit:
- Anticancer Properties : Many fluorene derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Some oxane derivatives possess antimicrobial properties that could be beneficial in pharmaceutical applications.
Future Research Directions
Further investigation into the biological activity of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid is warranted. Suggested areas for future research include:
- In vitro studies to assess cytotoxicity against various cancer cell lines.
- Exploration of its potential as a fluorescent marker in live-cell imaging.
- Evaluation of its interaction with specific protein targets using binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
